molecular formula C26H22N2O4 B444501 ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE

ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE

Cat. No.: B444501
M. Wt: 426.5g/mol
InChI Key: URUQWAPMLWAQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(4-toluidinocarbonyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with the molecular formula C26H22N2O4 and a molar mass of 426.46388 g/mol This compound is known for its unique structure, which includes a chromenylidene moiety linked to a benzoate group through an amino linkage

Preparation Methods

The synthesis of ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-toluidine with 3-formylchromone to form an intermediate, which is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-{[3-(4-toluidinocarbonyl)-2H-chromen-2-ylidene]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[3-(4-toluidinocarbonyl)-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 4-{[3-(4-toluidinocarbonyl)-2H-chromen-2-ylidene]amino}benzoate can be compared with other similar compounds, such as:

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
  • 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one
  • 5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol

These compounds share structural similarities and may exhibit comparable biological activities. ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE is unique due to its specific chromenylidene and benzoate moieties, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5g/mol

IUPAC Name

ethyl 4-[[3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C26H22N2O4/c1-3-31-26(30)18-10-14-21(15-11-18)28-25-22(16-19-6-4-5-7-23(19)32-25)24(29)27-20-12-8-17(2)9-13-20/h4-16H,3H2,1-2H3,(H,27,29)

InChI Key

URUQWAPMLWAQNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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